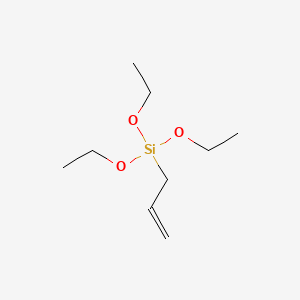
N-苄基-4,6-二氯-1,3,5-三嗪-2-胺
描述
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a highly potent and selective inhibitor of the enzyme cyclooxygenase (COX) and is used in the synthesis of many pharmaceuticals and other compounds. N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine has also been studied for its potential therapeutic benefits in a number of diseases.
科学研究应用
三嗪基聚合物的合成
三嗪衍生物以其在聚合物合成中的作用而闻名,特别是由于其三官能团性质,它们可以作为交联剂。N-苄基-4,6-二氯-1,3,5-三嗪-2-胺可用于制备具有增强热稳定性和化学抗性的高性能聚合物 .
抗菌剂
三嗪核心结构与抗菌性能相关。该化合物可被修饰以生产一系列抗菌剂,这些抗菌剂对各种细菌菌株有效,包括多重耐药菌。 它在寻找针对革兰氏阳性和革兰氏阴性细菌的新疗法方面特别有希望 .
抗肿瘤活性
一些三嗪衍生物表现出显着的抗肿瘤性能。N-苄基-4,6-二氯-1,3,5-三嗪-2-胺可能是合成在癌症治疗中具有潜在应用的化合物的先驱,特别是用于治疗肺癌、乳腺癌和卵巢癌 .
农业化学品
三嗪在农业中已有很长的使用历史,主要用作除草剂。 可以研究该目标化合物的有效性以控制杂草生长,这可能导致开发新的除草剂配方 .
铁载体介导的药物递送
该化合物在铁载体介导的药物递送系统中具有潜在用途。 铁载体是在微生物中结合和转运铁的分子,它们的类似物可用于更有效地将药物递送到靶位,特别是在治疗感染方面 .
安全和危害
未来方向
The future directions for “N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine” and similar compounds could involve further exploration of their antimicrobial properties . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
作用机制
Target of Action
Triazine compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be components of microbial cells .
Mode of Action
It is known that triazine compounds can interact with biological targets through a variety of mechanisms, including nucleophilic substitution reactions .
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microbial cells, leading to their death .
Pharmacokinetics
Its molecular weight of 25511 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It has been found to exhibit antimicrobial activity, suggesting that it may lead to the death of microbial cells .
Action Environment
Like other chemical compounds, its activity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The compound’s interaction with these enzymes involves binding to their active sites, leading to enzyme inhibition and disruption of microbial growth.
Cellular Effects
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of cancer cells by interfering with cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, it can modulate gene expression by binding to specific DNA sequences, leading to changes in the transcription of target genes.
Molecular Mechanism
The molecular mechanism of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules such as enzymes and DNA. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine inhibits microbial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of microbial growth and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.
属性
IUPAC Name |
N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEAITOMWXXDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275281 | |
| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30369-82-5 | |
| Record name | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)
